molecular formula C17H14ClNO3S B2817363 1-(2-(4-Chlorophenyl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione CAS No. 1396865-54-5

1-(2-(4-Chlorophenyl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione

Cat. No.: B2817363
CAS No.: 1396865-54-5
M. Wt: 347.81
InChI Key: QQGXQUMFQMVIHN-UHFFFAOYSA-N
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Description

  • The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride (AlCl3) catalyst.
  • The thiophene ring is typically added through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the reactions efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-Chlorophenyl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions

  • Formation of Piperidine Ring:

    • Starting from a suitable precursor such as 4-chlorobenzaldehyde, the piperidine ring can be synthesized through a series of condensation and cyclization reactions.
    • Reaction conditions often include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent such as dimethylformamide (DMF).

Chemical Reactions Analysis

Types of Reactions: 1-(2-(4-Chlorophenyl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketone groups to alcohols.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(4-Chlorophenyl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-(4-Chlorophenyl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

    1-(2-(4-Chlorophenyl)-2-oxoethyl)-4-phenylpiperidine-2,6-dione: Similar structure but lacks the thiophene ring.

    1-(2-(4-Chlorophenyl)-2-oxoethyl)-4-(furan-2-yl)piperidine-2,6-dione: Similar structure but contains a furan ring instead of thiophene.

Properties

IUPAC Name

1-[2-(4-chlorophenyl)-2-oxoethyl]-4-thiophen-2-ylpiperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S/c18-13-5-3-11(4-6-13)14(20)10-19-16(21)8-12(9-17(19)22)15-2-1-7-23-15/h1-7,12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGXQUMFQMVIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)N(C1=O)CC(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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